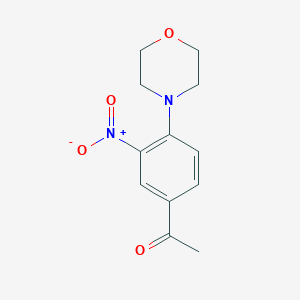

1-(4-Morpholino-3-nitrophenyl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

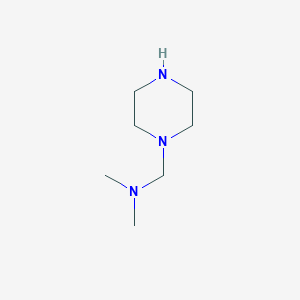

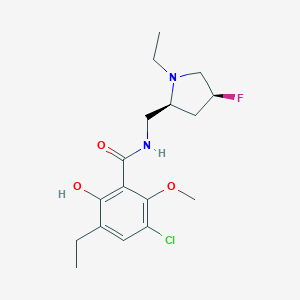

Based on the name, this compound would have a morpholino ring attached to the 4-position of a nitrophenyl group, and the phenyl group would be attached to an ethanone group at the 1-position. The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties, like solubility, melting point, and boiling point, can be estimated based on the structures of similar compounds .Aplicaciones Científicas De Investigación

Phase Equilibrium Studies

Research by Li et al. (2019) on the solid-liquid phase equilibrium and ternary phase diagrams of related nitrophenyl ethanones provides insights into the separation processes for compounds with similar structures. Their findings on the mutual solubility and phase behavior of these compounds in different solvents under various temperatures can be instrumental for processes involving the separation or purification of 1-(4-Morpholino-3-nitrophenyl)-1-ethanone derivatives (Li et al., 2019).

Synthesis of Biologically Active Compounds

Wang et al. (2016) discussed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one as an important intermediate for creating biologically active compounds. This study highlights the compound's potential role in the development of anticancer agents, showcasing the chemical's importance in medicinal chemistry (Wang et al., 2016).

Photophysical Characterization

Pye et al. (2010) detailed the synthesis and photophysical characterization of compounds utilizing a morpholino phenyl ethanone derivative as a synthon. Their study on the luminescent properties and crystallization behavior of these compounds contributes to understanding the material science and photophysical applications of such derivatives (Pye et al., 2010).

Heterocyclization Reactions

Palchikov (2015) explored the use of nitrophenyl oxirane amino derivatives in heterocyclization reactions, demonstrating the versatility of morpholine and its derivatives in synthesizing heterocyclic compounds. This study provides valuable insights into synthetic organic chemistry, particularly in the formation of oxazaheterocycles (Palchikov, 2015).

Microwave-Assisted Synthesis

Aljohani et al. (2019) described a microwave-assisted synthetic route towards Mannich bases of hydroxyacetophenone derivatives, including those with morpholine groups. Their work emphasizes the efficiency and environmental benefits of microwave-assisted organic synthesis in creating compounds potentially relevant to 1-(4-Morpholino-3-nitrophenyl)-1-ethanone chemistry (Aljohani et al., 2019).

Mecanismo De Acción

The mechanism of action of a compound depends on its biological target. Without specific information, it’s impossible to predict the mechanism of action of this compound.

Direcciones Futuras

Propiedades

IUPAC Name |

1-(4-morpholin-4-yl-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-9(15)10-2-3-11(12(8-10)14(16)17)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHYVLUSJNHBKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384781 |

Source

|

| Record name | 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Morpholino-3-nitrophenyl)-1-ethanone | |

CAS RN |

144783-46-0 |

Source

|

| Record name | 1-[4-(Morpholin-4-yl)-3-nitrophenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B114089.png)

![[3-[(E)-methoxyiminomethyl]-5,6-dihydro-2H-pyridin-1-yl] N-[(1R)-1-phe nylethyl]carbamate](/img/structure/B114123.png)

![Cyclopropanecarboxylic acid, 1-[[(acetylamino)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B114125.png)

![Acetyl 4-[6-(4-acetyloxycarbonylphenoxy)hexoxy]benzoate](/img/structure/B114135.png)

![3-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B114144.png)

![Dimethyl 4-cyano-4-[3-(cyclopentyloxy)-4-methoxyphenyl]heptanedioate](/img/structure/B114148.png)